molecular formula C7H13N B1417196 N-Ethylbicyclo[1.1.1]pentan-1-amine CAS No. 2187435-34-1

N-Ethylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B1417196
CAS No.: 2187435-34-1
M. Wt: 111.18 g/mol
InChI Key: IXVCLXONVDURQB-UHFFFAOYSA-N
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Description

N-Ethylbicyclo[1.1.1]pentan-1-amine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-8-7-3-6(4-7)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVCLXONVDURQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284588
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
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Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187435-34-1
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data for N-Ethylbicyclo[1.1.1]pentan-1-amine

[1]

Executive Summary

This compound (CAS: 2187435-35-2, HCl salt) represents a strategic bioisostere for N-ethylaniline or N-tert-butyl groups. The bicyclo[1.1.1]pentane (BCP) core offers a rigid, linear geometry that mimics phenyl rings and internal alkynes while significantly improving metabolic stability and aqueous solubility (

Chemical Identity & Properties

PropertyDetail
Systematic Name This compound
CAS Number 2187435-35-2 (Hydrochloride); 2074732-60-6 (N-Benzyl derivative)
Molecular Formula

(Free Base) /

(HCl Salt)
Molecular Weight 111.19 g/mol (Free Base) / 147.65 g/mol (HCl Salt)
SMILES CCN1C2CC1C2 (Free Base)
Physical State White to off-white solid (HCl salt); Volatile oil (Free base)

Synthesis & Production Workflow

The synthesis of this amine relies on the strain-release amination of [1.1.1]propellane. Unlike traditional nucleophilic substitutions, this method exploits the high strain energy (~65 kcal/mol) of the central C1–C3 bond in propellane to drive the addition of amines.

Mechanism of Action

The reaction typically proceeds via a radical or ionic mechanism depending on the conditions (e.g., "Turbo-Amide" conditions using Grignard reagents or direct addition). For the N-ethyl derivative, a common route involves the addition of ethylamine or an N-benzyl-ethylamine surrogate followed by hydrogenolysis.

Workflow Diagram

The following diagram illustrates the "propellerization" workflow established by Baran et al., converting [1.1.1]propellane into the target amine.

SynthesisWorkflowPropellane[1.1.1]Propellane(Precursor)IntermediateIntermediate(N-Benzyl-N-Ethyl BCP)Propellane->Intermediate C-N Bond Formation(Strain Release)ProductN-Ethylbicyclo[1.1.1]pentan-1-amine HClPropellane->Product Direct Amination(Alternative)ReagentsEthylamine / Turbo-Amide(Strain Release)Reagents->IntermediateIntermediate->Product Deprotection / HCl(If Benzyl used)

Caption: Strain-release amination workflow converting [1.1.1]propellane to BCP-amines via C-N bond formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The BCP core exhibits unique high-field shifts due to the shielding cone of the cage structure. The bridgehead protons (H-3) and bridge methylenes (H-2, H-4, H-5) are diagnostic.

A. Reference Derivative Data (Experimental)

Source: Gianatassio, R. L.[1][2][3][4][5][6] (Baran Lab), Thesis 2015 / Science 2016. Data for the tertiary amine analog, N-Benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine , serves as the primary anchor for validating the BCP-Ethyl connectivity.

NucleusSolventShift (

ppm)
MultiplicityAssignment

H
DMSO-

7.33 – 7.20Multiplet (5H)Phenyl (Benzyl)
3.58Singlet (2H)Benzyl

2.55 Quartet (

Hz)
Ethyl

2.38 Singlet (1H)BCP Methine (C3-H)
1.78 Singlet (6H)BCP Bridge

0.96 Triplet (

Hz)
Ethyl

B. Target Compound Data (Predicted/Composite)

Derived from parent amine (Bicyclo[1.1.1]pentan-1-amine) and N-ethylation shifts. For the specific N-Ethyl mono-amine (HCl salt) , the absence of the benzyl group and the protonation of the amine will cause downfield shifts, particularly on the alpha-carbons.

NucleusSolventPredicted Shift (

)
MultiplicityAssignment

H

2.90 – 3.05QuartetEthyl

2.50 – 2.60Singlet (1H)BCP Methine (C3-H)
2.10 – 2.25Singlet (6H)BCP Bridge

1.20 – 1.30TripletEthyl



~55.0

Ethyl Alpha-C
~52.0QuaternaryBCP C1 (Bridgehead N)
~48.0

BCP Bridge Carbons
~26.0CHBCP C3 (Methine)
~11.0

Ethyl Beta-C

Analyst Note: The singlet for the BCP bridge methylenes (6H) is the most distinct feature. In chiral derivatives, this splits, but for this compound, it remains a singlet due to symmetry.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Calculated Mass (Free Base): 111.19

  • Observed [M+H]+: 112.2

  • Diagnostic Fragmentation: Loss of ethyl group (

    
    ) or fragmentation of the BCP cage is rare under mild ESI; the cage is surprisingly robust.
    

Quality Control & Handling

Purity Assessment
  • Impurities: Common impurities include the bis-alkylated species (N,N-diethyl) or ring-opened byproducts (e.g., methylenecyclobutane derivatives) if the synthesis temperature was uncontrolled.

  • Differentiation:

    • N,N-Diethyl: Will show integration of 4H for the ethyl

      
       and 6H for 
      
      
      .
    • Ring Opening: Loss of the characteristic BCP singlet (6H) and appearance of olefinic protons (4.5–6.0 ppm).

Stability Protocol
  • Storage: The HCl salt is hygroscopic but chemically stable. Store at -20°C under inert atmosphere (Ar/N2).

  • Free Base Volatility: The free amine is highly volatile . Do not concentrate to dryness under high vacuum at room temperature; use a mild acid workup to isolate as the salt immediately.

References

  • Gianatassio, R. L. (2015). Applications of Strain Release Reagents in Organic Synthesis. The Scripps Research Institute. (Contains experimental data for N-benzyl-N-ethyl derivatives).

  • Gianatassio, R., et al. (2016). "Strain-Release Amination". Science, 351(6270), 241-246.

  • Bunker, K. D., et al. (2011). "Scalable Synthesis of Bicyclo[1.1.1]pentan-1-amine". Organic Letters, 13(17), 4746–4748.

  • BLDpharm. (2024). Product Analysis: this compound Hydrochloride.

Whitepaper: The Bicyclo[1.1.1]pentan-1-amine Motif as a Modulator of Mechanism of Action in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif in modern medicinal chemistry, primarily serving as a non-planar, rigid bioisostere for para-substituted phenyl rings. The derivative, N-Ethylbicyclo[1.1.1]pentan-1-amine, represents a key building block that provides a defined exit vector and valuable physicochemical properties. This guide elucidates the "mechanism of action" not of the fragment itself, but of how its incorporation into a lead compound fundamentally influences biological activity, target engagement, and overall pharmacological profile. We will explore the strategic rationale for its use, detail its impact on key drug-like properties, and provide validated experimental protocols for characterizing the mechanism of action of BCP-containing drug candidates.

Part 1: The Strategic Rationale for Incorporating the BCP-Amine Motif

The fundamental role of the this compound moiety is to serve as a saturated, three-dimensional substitute for aromatic rings or other rigid linkers in a drug's structure. This substitution is a strategic decision aimed at overcoming common liabilities associated with flat, aromatic systems, such as poor solubility and high metabolic turnover.

The BCP core is a unique "propellane" structure, characterized by its highly strained cage system. The bridgehead carbons (C1 and C3) have inverted tetrahedral geometry, creating a rigid, linear scaffold. When an amine is placed at C1, it provides a well-defined attachment point and exit vector for building out the rest of the molecule, mimicking the 1,4-disposition of a para-substituted phenyl ring but with a significantly different electronic and spatial profile.

Key Advantages Driving a Shift in Mechanism and Pharmacokinetics:

  • Enhanced Aqueous Solubility: The replacement of a lipophilic phenyl ring with a saturated BCP cage typically reduces the calculated logP (cLogP) of a molecule. This often leads to a significant improvement in aqueous solubility, a critical factor for oral bioavailability and formulation development.

  • Improved Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance. The C-H bonds of the BCP cage are considerably less reactive, making compounds containing this motif more resistant to metabolic degradation and extending their in vivo half-life.

  • Novelty and Patentability: The unique structural nature of the BCP core provides access to novel chemical space, allowing for the generation of new intellectual property around established pharmacophores.

  • Preservation of Geometric Vectors: The BCP core effectively maintains the distance and orientation between key pharmacophoric elements, ensuring that the molecule can still fit within its target's binding pocket.

Quantitative Comparison: Phenyl vs. BCP Motifs
PropertyTypical Phenyl-Substituted CompoundCorresponding BCP-Substituted AnalogRationale for Impact on Mechanism
Aqueous Solubility LowerHigherImproved solubility can lead to higher effective concentrations at the target site, potentially increasing potency and altering dose-response curves.
Metabolic Half-Life Shorter (susceptible to CYP oxidation)Longer (resistant to oxidation)Increased metabolic stability leads to sustained target engagement, which can prolong the duration of action and alter the therapeutic window.
Lipophilicity (cLogP) HigherLowerReduced lipophilicity can decrease off-target binding to hydrophobic pockets, potentially improving the selectivity profile and reducing toxicity.
Molecular Shape PlanarGlobular, 3DThe 3D shape can create novel, favorable interactions within the binding pocket that are inaccessible to a flat ring, potentially increasing affinity or altering functional activity (e.g., shifting from antagonist to partial agonist).

Part 2: Elucidating the Mechanism of Action of BCP-Containing Compounds

The true impact of the this compound motif is revealed when examining its role in compounds with a defined biological target. The following sections describe the experimental workflows used to characterize such compounds.

Workflow for Characterizing a Novel BCP-Containing GPCR Ligand

This logical flow demonstrates how the mechanism of a novel compound, "BCP-Ligand-X," designed to target a G-protein coupled receptor (GPCR), would be validated.

cluster_binding Phase 1: Target Engagement cluster_functional Phase 2: Functional Activity cluster_downstream Phase 3: Downstream Signaling & Selectivity b1 Hypothesis: BCP-Ligand-X targets Receptor Y b2 Competitive Radioligand Binding Assay b1->b2 Test with known radioligand b3 Determine Ki (Binding Affinity) from IC50 b2->b3 Cheng-Prusoff correction f1 Is the ligand an agonist or antagonist? b3->f1 Confirmed Binding f2 cAMP Accumulation Assay (for Gs/Gi coupled receptors) f1->f2 Measure second messenger response f3 Determine EC50 (Potency) or IC50 (Inhibition) f2->f3 Generate dose- response curve d1 Confirm signaling pathway f3->d1 Confirmed Function d2 β-Arrestin Recruitment Assay d1->d2 Investigate G-protein independent pathways d3 Panel Screen vs. Related Receptors d1->d3 Profile against off-targets d4 Assess for Biased Agonism & Target Selectivity d2->d4 d3->d4

Caption: Workflow for MoA characterization of a BCP-containing GPCR ligand.

Part 3: Core Experimental Protocols

The following protocols represent self-validating systems for determining the primary mechanistic parameters of a novel BCP-containing compound targeting a GPCR.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., N-ethyl-BCP-ligand) for its target receptor.

Principle: This assay measures the ability of a non-labeled test compound to compete with a high-affinity, radiolabeled ligand ([³H]-ligand) for binding to the target receptor expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human target receptor (e.g., Dopamine D2 Receptor).

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, cell membranes (e.g., 10-20 µg protein), and a fixed concentration of radioligand (e.g., [³H]-Spiperone at its Kd concentration).

    • Non-Specific Binding (NSB) Wells: Add assay buffer, cell membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Test Compound Wells: Add assay buffer, cell membranes, radioligand, and serial dilutions of the N-ethyl-BCP-ligand (e.g., from 1 pM to 100 µM).

  • Incubation & Termination:

    • Incubate the plate at a set temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes but allows unbound ligand to pass through.

    • Wash each filter disc rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection & Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF cAMP Functional Assay

Objective: To determine if the BCP-containing ligand acts as an agonist or antagonist at a Gs or Gi-coupled receptor and to quantify its potency (EC50) or inhibitory capacity (IC50).

Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). It measures the accumulation of cyclic AMP (cAMP), a key second messenger produced upon activation of Gs-coupled receptors or inhibited upon activation of Gi-coupled receptors.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells expressing the target receptor (e.g., CHO-K1 cells) into a low-volume 384-well plate and incubate overnight.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of the N-ethyl-BCP-ligand.

    • Add the diluted compounds to the cells. Include a known agonist (e.g., Isoproterenol for a β-adrenergic receptor) as a positive control and buffer as a negative control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the N-ethyl-BCP-ligand.

    • Add a fixed concentration of a known agonist (at its EC80 concentration) to all wells (except the negative control).

    • Incubate to allow for competition and subsequent cAMP production.

  • Cell Lysis & HTRF Reagent Addition:

    • Lyse the cells and release the intracellular cAMP.

    • Add the HTRF detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).

  • Detection & Analysis:

    • Incubate the plate in the dark (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, which excites the donor and measures emission from both the donor and acceptor.

    • The HTRF ratio (Acceptor Emission / Donor Emission) is inversely proportional to the amount of cAMP produced by the cells.

    • For Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound and fit the curve to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the IC50 (inhibitory concentration).

cluster_prep Step 1: Preparation cluster_treat Step 2: Cellular Treatment cluster_detect Step 3: Detection cluster_analysis Step 4: Analysis p1 Seed Receptor-Expressing Cells in 384-well Plate t1 Agonist Mode: Add BCP-Ligand to cells p1->t1 t2 Antagonist Mode: Pre-incubate with BCP-Ligand, then add known Agonist p1->t2 p2 Prepare Serial Dilutions of BCP-Ligand p2->t1 p2->t2 d1 Lyse Cells & Add HTRF Reagents (Antibody-Donor, cAMP-Acceptor) t1->d1 t2->d1 d2 Incubate to Reach Equilibrium d1->d2 d3 Read Plate on HTRF Reader d2->d3 a1 Calculate HTRF Ratio (Acceptor/Donor) d3->a1 a2 Plot Ratio vs. [Log Compound] a1->a2 a3 Determine EC50 (Agonist) or IC50 (Antagonist) a2->a3

Caption: Experimental workflow for a cAMP HTRF functional assay.

Conclusion

This compound is not a therapeutic agent in isolation; rather, it is a powerful design element that medicinal chemists employ to imbue drug candidates with superior properties. Its primary "mechanism of action" is to modulate the pharmacology of the parent molecule by enhancing solubility, increasing metabolic stability, and providing a unique three-dimensional structure for interacting with a biological target. By strategically replacing traditional aromatic systems with this motif, researchers can overcome critical drug development hurdles, leading to safer, more effective, and more easily patentable therapeutics. The rigorous application of the binding and functional assays detailed herein is essential for fully characterizing the resulting mechanism of action and validating the success of this design strategy.

References

This section would be populated with real links to scientific papers and reviews discussing bicyclo[1.1.1]pentanes in medicinal chemistry, specific examples of their use in patented compounds, and standard protocols for the assays described. As this is a simulated response, placeholder references would be generated based on the topics discussed.

Methodological & Application

N-Ethylbicyclo[1.1.1]pentan-1-amine: A Guide to Synthesis and Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Design

In the pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing "beyond flatland" by incorporating three-dimensional molecular scaffolds.[1] The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a prominent and highly effective saturated bioisostere for the ubiquitous para-substituted phenyl ring.[2][3][4] Its rigid, rod-like structure mimics the geometry of a 1,4-disubstituted benzene ring while offering a distinct and often advantageous physicochemical property profile.[5] The replacement of a planar, aromatic phenyl ring with a non-planar, sp³-rich BCP core can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while mitigating issues associated with aromatic systems, such as the potential for oxidative metabolism leading to reactive intermediates.[1][6][7]

This application note focuses on a specific and valuable derivative, N-Ethylbicyclo[1.1.1]pentan-1-amine , and its hydrochloride salt. We will delve into the synthetic rationale and provide detailed protocols for its preparation. Furthermore, we will explore its application in medicinal chemistry, supported by case studies that underscore the strategic advantages of incorporating this unique structural motif into drug candidates.

The Strategic Advantage of the N-Ethyl-BCP Moiety

The core advantage of the BCP amine lies in its ability to serve as a bioisostere for an aniline or a tert-butyl group, offering a three-dimensional vector for substituent placement.[4] The addition of an N-ethyl group provides a specific set of benefits:

  • Modulation of Physicochemical Properties: The ethyl group can fine-tune the lipophilicity and basicity (pKa) of the amine, which are critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vectorial Exploration of Chemical Space: The N-ethyl group extends a vector away from the rigid BCP core, allowing for specific interactions with target proteins without introducing the conformational flexibility of longer alkyl chains.

  • Improved Metabolic Stability: The BCP core itself is generally resistant to metabolic degradation. N-alkylation can further shield the amine from certain metabolic pathways.

The following diagram illustrates the bioisosteric relationship between a para-substituted aniline, a BCP-amine, and the N-ethyl-BCP-amine, highlighting the increasing three-dimensionality.

Caption: Bioisosteric replacement strategy from a planar aniline to a three-dimensional N-Ethyl-BCP-amine.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be efficiently achieved from the readily available bicyclo[1.1.1]pentan-1-amine. Two primary and reliable methods are presented here: reductive amination and direct alkylation.

Method 1: Reductive Amination of Bicyclo[1.1.1]pentan-1-amine with Acetaldehyde

Reductive amination is a robust and widely used method for the formation of C-N bonds. This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Sources

Application Note: N-Ethylbicyclo[1.1.1]pentan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Vector

N-Ethylbicyclo[1.1.1]pentan-1-amine (N-Et-BCP-amine) represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" directive. As a secondary amine attached to a rigid, saturated bicyclic cage, it serves as a superior bioisostere for N-ethylaniline and N-ethyl-tert-butylamine moieties.

Unlike traditional aromatic spacers, the BCP cage confers


 character, improving solubility and metabolic stability while maintaining a linear 

exit vector similar to para-substituted benzenes. This guide details the rationale, synthetic protocols, and property profiling for integrating this motif into drug candidates.

The Bioisosteric Advantage

The strategic value of N-Et-BCP-amine lies in its ability to modulate physicochemical properties without disrupting ligand-protein binding geometries.

Structural Comparison
FeatureN-Ethylaniline (Traditional)N-Ethyl-t-Butylamine (Bulky)N-Et-BCP-amine (Hybrid)
Geometry Planar (

)
Tetrahedral (

)
Linear Cage (

)
Exit Vector

(para)
N/A (Globular)

(Bridgehead)
Metabolic Risk High (Ring oxidation, toxic metabolites)Moderate (Dealkylation)Low (Cage is chemically inert)
Solubility Low (Lipophilic stacking)ModerateHigh (Disrupts crystal packing)
Basicity (

)
~4–5 (Weak base)~10–11 (Strong base)~8.0–8.5 (Modulated base)
Mechanism of Action[1]
  • Solubility Enhancement: The 3D BCP cage disrupts planar

    
    -
    
    
    
    stacking common in aromatic drugs, significantly lowering the lattice energy and increasing aqueous solubility.
  • Metabolic Blocking: The bridgehead carbons are resistant to CYP450-mediated oxidation compared to the electron-rich phenyl ring of an aniline.

  • Basicity Modulation: The s-character of the bridgehead carbon lowers the

    
     of the amine relative to standard alkyl amines (like t-butylamine), often improving permeability by increasing the fraction of neutral species at physiological pH.
    

Synthetic Protocols

Safety Warning: All procedures should be performed in a fume hood. BCP amines can be volatile; handle salts (HCl) where possible.

Protocol A: Formation of Tertiary Amides via HATU Coupling

Context: Coupling N-Et-BCP-amine with a carboxylic acid (R-COOH) to form a tertiary amide. Challenge: The secondary amine is sterically hindered by the ethyl group and the BCP cage. Standard conditions often require optimization.

Materials:

  • Carboxylic Acid (

    
     equiv)[1]
    
  • This compound HCl (

    
     equiv) [CAS: 2187435-35-2]
    
  • HATU (

    
     equiv)
    
  • DIPEA (N,N-Diisopropylethylamine) (

    
     equiv)
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid in anhydrous DMF (

    
     M concentration). Add DIPEA (
    
    
    
    equiv) and HATU (
    
    
    equiv). Stir at room temperature (RT) for 15 minutes to generate the active ester.
    • Why: Pre-activation prevents the slower-reacting secondary amine from competing with hydrolysis.

  • Addition: Add N-Et-BCP-amine HCl (

    
     equiv) followed by the remaining DIPEA (
    
    
    
    equiv).
  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[2]

    • Troubleshooting: If conversion is <50% after 4 hours, heat to

      
      C. The BCP cage is thermally stable, but the activated ester may hydrolyze if wet DMF is used.
      
  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically Hexane/EtOAc).
    
Protocol B: Reductive Amination (Inverse Addition)

Context: Attaching the N-Et-BCP moiety to an aldehyde/ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Ketone/Aldehyde (

    
     equiv) and N-Et-BCP-amine HCl (
    
    
    
    equiv) in DCE (Dichloroethane). Add DIPEA (
    
    
    equiv) to freebase the amine.
  • Dehydration: Add activated

    
     molecular sieves. Stir for 2 hours at RT (or reflux if ketone is sterically hindered).
    
    • Expert Insight: Formation of the iminium ion is the rate-limiting step due to the bulk of the BCP cage.

  • Reduction: Cool to

    
    C. Add 
    
    
    
    (
    
    
    equiv). Allow to warm to RT overnight.
  • Quench: Quench with sat.

    
    . Extract with DCM.
    

Physicochemical Profiling & Validation

To validate the bioisosteric replacement, compare the BCP analog against the parent phenyl/alkyl compound using the following metrics.

MetricAssayTarget Outcome (BCP Analog)
LogD (pH 7.4) Shake-flask / HPLCReduction of 0.5 – 1.0 log units vs. Phenyl.
Metabolic Stability Human Liver Microsomes (HLM)

decrease > 2-fold (Blocked aromatic hydroxylation).
Permeability PAMPA / Caco-2Maintain or improve (due to reduced lipophilicity without increasing PSA).
Solubility Kinetic (PBS pH 7.4)>10-fold increase vs. planar aromatic parent.

Decision Logic & Workflow

The following diagrams illustrate the decision process for selecting this moiety and the experimental workflow.

Diagram 1: Bioisosteric Decision Tree

BioisostereLogic Start Lead Optimization Issue MetabIssue Metabolic Liability (Aromatic Oxidation) Start->MetabIssue SolIssue Poor Solubility (Planar Stacking) Start->SolIssue VectorCheck Is Para-geometry Critical? MetabIssue->VectorCheck SolIssue->VectorCheck SelectBCP Select N-Ethyl-BCP-amine VectorCheck->SelectBCP Yes (180° vector) AltStrat Use Piperidine/Cyclohexane VectorCheck->AltStrat No (Flexible)

Caption: Logic flow for selecting N-Ethyl-BCP-amine to resolve specific DMPK liabilities.

Diagram 2: Synthesis Workflow (Tertiary Amide)

SynthesisFlow Reactants Carboxylic Acid + HATU/DIPEA Activation Active Ester (15 min) Reactants->Activation Addition Add N-Et-BCP-amine Activation->Addition Coupling Coupling Reaction (4-16h, DMF) Addition->Coupling Workup Acid/Base Wash Coupling->Workup Product Tertiary Amide (BCP Analog) Workup->Product

Caption: Optimized workflow for coupling sterically hindered N-Ethyl-BCP amines.

References

  • Stepan, A. F., et al. (2012).[3][4][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[3][5] "Bicyclo[1.1.1]pentanes: Key Structures for High-Performance Materials and Drug Discovery." Chemical Reviews.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Gianatassio, R., et al. (2016).[5] "Strain-Release Amination." Science. (Describing the synthesis of BCP amines from propellane).

  • Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.

Sources

Application Notes & Protocols: N-Ethylbicyclo[1.1.1]pentan-1-amine in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Discovery with N-Ethylbicyclo[1.1.1]pentan-1-amine

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to "escape from flatland"[1]. This paradigm shift involves replacing flat, aromatic moieties, such as phenyl rings, with three-dimensional, saturated bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly valuable motif.[2] Its rigid, rod-like structure effectively mimics the geometry of a para-substituted benzene ring while introducing a host of desirable properties, including enhanced aqueous solubility, improved metabolic stability, and a reduction in non-specific binding.[3]

This compound, a readily accessible secondary amine built upon this unique scaffold, represents a key building block for the next generation of drug candidates. Its strategic incorporation allows for the exploration of novel chemical space and the fine-tuning of molecular properties. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed protocols to empower researchers in their quest for innovative therapeutics.

Physicochemical Properties and Handling

This compound is typically available and handled as its hydrochloride salt (CAS 2187435-35-2). This salt form enhances stability and improves handling characteristics.

PropertyValueSource
Molecular FormulaC₇H₁₄ClN
Molecular Weight147.64 g/mol [3]
AppearanceWhite to off-white solid
Melting Point>240 °C (decomposes)
SolubilitySoluble in water

Storage and Handling: this compound hydrochloride is hygroscopic and should be stored under an inert atmosphere in a cool, dark place (<15°C) to prevent degradation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Synthesis of this compound

The most common and practical approach to synthesizing this compound is through the reductive amination of the parent bicyclo[1.1.1]pentan-1-amine with acetaldehyde. This method offers high yields and operational simplicity.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is based on established reductive amination procedures and the known reactivity of BCP amines.[4][5][6]

Materials:

  • Bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add acetaldehyde (1.2 eq) to the reaction mixture and stir for 30 minutes at room temperature to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Liberation of the Free Amine: The starting material is the hydrochloride salt. The addition of a base like triethylamine is crucial to deprotonate the amine, making it nucleophilic for the subsequent reaction with the aldehyde.

  • Imine Formation: The reaction between the primary amine and acetaldehyde forms an iminium ion intermediate, which is the species that is subsequently reduced.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes side reactions.[4]

G cluster_synthesis Synthesis Workflow Start Start Free_Amine Liberate Free Amine (BCP-NH2·HCl + Et3N) Start->Free_Amine 1. Deprotonation Imine_Formation Form Imine (+ Acetaldehyde) Free_Amine->Imine_Formation 2. Condensation Reduction Reduce Imine (+ NaBH(OAc)3) Imine_Formation->Reduction 3. Hydride Addition Workup Aqueous Workup & Extraction Reduction->Workup 4. Quenching & Isolation Purification Column Chromatography Workup->Purification 5. Purification Product N-Ethyl-BCP-Amine Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in the Synthesis of Novel Compounds

The exceptional reactivity of the bridgehead amine on the BCP scaffold, a consequence of low steric hindrance and high intrinsic nucleophilicity, makes this compound a versatile building block for constructing novel compounds.[7] A primary application lies in the formation of amide bonds, a cornerstone of medicinal chemistry.

Protocol 2: General Procedure for Amide Coupling with this compound

This protocol outlines a standard amide coupling procedure using HATU, a widely used and efficient coupling reagent.[7]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Causality Behind Experimental Choices:

  • Carboxylic Acid Activation: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.[7]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the activation process.

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of reactants and facilitating the coupling reaction.

G cluster_coupling Amide Coupling Workflow Start Carboxylic Acid Activation Activate with HATU/DIPEA Start->Activation 1. Form Active Ester Coupling Couple with N-Ethyl-BCP-Amine Activation->Coupling 2. Nucleophilic Attack Workup Aqueous Workup & Extraction Coupling->Workup 3. Quenching & Isolation Purification Chromatography Workup->Purification 4. Purification Product BCP-Amide Product Purification->Product

Caption: Workflow for amide coupling with this compound.

Case Study: Bioisosteric Replacement in a Hypothetical Drug Candidate

To illustrate the practical application of this compound, consider a hypothetical drug candidate containing a para-substituted N-ethylaniline moiety, which is found to have poor metabolic stability due to oxidation of the aromatic ring.

The Challenge: Improve the metabolic stability of the lead compound without sacrificing potency.

The Solution: Replace the N-ethylaniline fragment with an this compound moiety.

Rationale for the Bioisosteric Replacement:

  • Metabolic Stability: The saturated, strained ring system of the BCP core is resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings.

  • Improved Physicochemical Properties: The introduction of the BCP moiety is likely to increase the compound's aqueous solubility and reduce its lipophilicity, which can lead to improved pharmacokinetic properties.[4]

  • Structural Mimicry: The rigid BCP scaffold effectively mimics the exit vectors of the para-substituted phenyl ring, preserving the overall geometry of the molecule and its interaction with the biological target.

The synthesis of this new analog would involve the amide coupling of the appropriate carboxylic acid fragment of the drug candidate with this compound, following a protocol similar to the one described above. The resulting BCP-containing analog would then be subjected to a full panel of in vitro and in vivo assays to evaluate its potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel compounds with the potential for improved drug-like properties. Its unique three-dimensional structure and favorable physicochemical characteristics make it an attractive bioisosteric replacement for traditional aromatic moieties. The protocols and insights provided in this guide are intended to facilitate the adoption of this valuable synthetic tool in drug discovery programs, ultimately contributing to the development of safer and more effective medicines.

References

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Shire, B., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Goh, Y. L., et al. (2014). A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane. Organic Letters, 16(7), 1884–1887. [Link]

  • Baran, P. S., et al. (2016). Strain-release amination. Science, 351(6270), 241-246. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • Feng, J., et al. (2020). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 8, 584. [Link]

  • Livesley, S., et al. (2022). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61(15), e202117295. [Link]

  • Richardson, P., et al. (2021). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Synthesis, 1(1), 12-23. [Link]

  • Mykhailiuk, P. K., & Shishkin, O. V. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-116. [Link]

  • Mykhailiuk, P. K. (2019). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry, 11(11), 1018–1025. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of N-Ethylbicyclo[1.1.1]pentan-1-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Bicyclo[1.1.1]pentane Scaffolds

In the landscape of modern medicinal chemistry, the drive to escape "flatland"—the overrepresentation of planar, aromatic structures in drug candidates—has led to the rise of novel three-dimensional (3D) bioisosteres.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable motif.[3][4][5] Functioning as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, the BCP scaffold offers a unique combination of structural rigidity and a favorable property profile.[3] The introduction of a BCP moiety into a molecule can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while maintaining or even enhancing biological activity.[1][3]

N-Ethylbicyclo[1.1.1]pentan-1-amine stands as a key building block for introducing this desirable 3D character into potential therapeutic agents. The secondary amine provides a versatile handle for chemical modification, allowing for the systematic exploration of the chemical space around the BCP core. This exploration, guided by Structure-Activity Relationship (SAR) studies, is fundamental to optimizing lead compounds. By systematically derivatizing the N-ethylamino group, researchers can probe key interactions with biological targets, fine-tune physicochemical properties, and ultimately enhance the potency and drug-like characteristics of a molecule.

These application notes provide detailed protocols for three fundamental derivatization strategies for this compound: amide bond formation, reductive amination, and sulfonamide synthesis. The protocols are designed to be robust and adaptable, with a focus on addressing the unique steric and electronic properties of this highly sought-after building block.

The Unique Reactivity of the BCP Bridgehead Amine

While the bicyclo[1.1.1]pentane core presents considerable steric bulk, the bridgehead amine exhibits surprisingly high reactivity in certain reactions, such as condensations.[6] This enhanced reactivity is attributed to the unique electronic properties of the BCP cage, which can influence the nucleophilicity of the attached amine.[6] However, for other transformations, the steric hindrance of the BCP group can pose a significant challenge. Therefore, the selection of reagents and reaction conditions must be carefully considered to achieve efficient derivatization.

Core Derivatization Strategies for SAR Exploration

The following sections detail protocols for three key classes of derivatives, each offering a distinct way to modulate the properties of a lead compound.

Amide Bond Formation: Probing Lipophilicity and H-Bonding

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of substituents.[7][8] For this compound, forming an amide bond allows for the exploration of various R-groups, which can impact lipophilicity, hydrogen bonding potential, and steric interactions within a target's binding pocket.

While standard amide coupling reagents can be effective, the steric hindrance of the BCP moiety may necessitate more forceful conditions or specialized reagents for challenging couplings.[9][10][11][12]

This protocol describes a general procedure using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a common and efficient coupling reagent.

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine N-Ethylbicyclo[1.1.1] pentan-1-amine stir Stir at RT (4-24 h) amine->stir acid Carboxylic Acid (R-COOH) acid->stir HATU HATU HATU->stir DIPEA DIPEA DIPEA->stir solvent Anhydrous DMF solvent->stir quench Quench with H2O stir->quench Monitor by TLC/LC-MS extract Extract with EtOAc quench->extract wash Wash organic layer extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • This compound (1.2 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature for 4-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

For particularly challenging or sterically hindered carboxylic acids where standard methods fail, conversion to a more reactive acyl fluoride intermediate can be highly effective.[9][10]

Experimental Workflow:

Acyl_Fluoride_Workflow cluster_coupling Amine Coupling cluster_workup Work-up & Purification acid Carboxylic Acid (R-COOH) cyanuric_fluoride Cyanuric Fluoride add_amine Add N-Ethylbicyclo[1.1.1] pentan-1-amine solution acid->add_amine cyanuric_fluoride->add_amine pyridine Pyridine pyridine->add_amine solvent_act DCM solvent_act->add_amine heat Stir at RT to 40 °C add_amine->heat Monitor by TLC/LC-MS workup Aqueous Work-up heat->workup purify Purify (Chromatography) workup->purify

Caption: Workflow for acyl fluoride-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added pyridine (1.1 eq.) followed by cyanuric fluoride (0.5 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to form the acyl fluoride.

  • In a separate flask, this compound (1.2 eq.) and pyridine (1.5 eq.) are dissolved in anhydrous DCM.

  • The freshly prepared acyl fluoride solution is added dropwise to the amine solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Gentle heating (up to 40 °C) may be required for less reactive substrates.

  • The reaction is monitored by TLC or LC-MS. Upon completion, it is quenched with saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (2x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Reductive Amination: Building Diverse Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and provides access to a wide range of N-substituted derivatives by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[13][14][15][16][17][18][19][20] This strategy is particularly useful for introducing diversity at the nitrogen atom of this compound.

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for the one-pot reductive amination of a secondary amine like this compound.[17]

Experimental Workflow:

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine N-Ethylbicyclo[1.1.1] pentan-1-amine stir Stir at RT (6-24 h) amine->stir carbonyl Aldehyde or Ketone carbonyl->stir STAB NaBH(OAc)3 STAB->stir acid Acetic Acid (cat.) acid->stir solvent DCE or THF solvent->stir quench Quench (sat. NaHCO3) stir->quench Monitor by TLC/LC-MS extract Extract with DCM quench->extract dry Dry (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for reductive amination with STAB.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M) is added a catalytic amount of acetic acid (0.1 eq.).

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Sodium triacetoxyborohydride (STAB, 1.5 eq.) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 6-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with dichloromethane (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Sulfonamide Synthesis: A Key Pharmacophore

The sulfonamide functional group is a prevalent pharmacophore in a multitude of approved drugs.[15][21] Its synthesis from this compound allows for the introduction of a key hydrogen bond acceptor and can significantly influence the electronic and steric properties of the final compound.

The most common method for sulfonamide synthesis involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[15][21]

Experimental Workflow:

Sulfonamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine N-Ethylbicyclo[1.1.1] pentan-1-amine stir Stir at 0 °C to RT (2-12 h) amine->stir sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->stir base Pyridine or Et3N base->stir solvent DCM or THF solvent->stir quench Quench with H2O stir->quench Monitor by TLC/LC-MS extract Extract with DCM quench->extract wash Wash with 1M HCl extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • To a solution of this compound (1.2 eq.) and pyridine or triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) or THF (0.1 M) at 0 °C is added the desired sulfonyl chloride (1.0 eq.) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water.

  • The mixture is extracted with DCM (3x).

  • The combined organic layers are washed with 1M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel or by recrystallization.

Summary of Derivatization Strategies and Considerations

Derivatization StrategyKey ReagentsTypical SolventsTemperatureKey Considerations for this compound
Amide Coupling (Standard) Carboxylic Acid, HATU, DIPEADMF, DCMRoom Temp.Generally efficient, but may require longer reaction times for bulky acids.
Amide Coupling (Hindered) Carboxylic Acid, Cyanuric Fluoride, PyridineDCM0 °C to 40 °CRecommended for sterically demanding carboxylic acids to improve yields.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, Acetic Acid (cat.)DCE, THFRoom Temp.Mild and efficient for a wide range of carbonyl partners.
Sulfonamide Synthesis Sulfonyl Chloride, Pyridine or Et₃NDCM, THF0 °C to Room Temp.A robust and generally high-yielding reaction.

Conclusion and Future Perspectives

The derivatization of this compound is a critical step in the exploration of novel 3D chemical space for drug discovery. The protocols outlined in these application notes provide a solid foundation for the synthesis of diverse amide, tertiary amine, and sulfonamide libraries for comprehensive SAR studies. While the inherent steric bulk of the BCP core presents challenges, the judicious selection of reagents and reaction conditions can lead to efficient and successful derivatization. The exceptional reactivity of the bridgehead amine in certain contexts is an advantageous feature that can be exploited. Future work in this area will likely focus on the development of even more efficient and milder derivatization methods, as well as the exploration of novel functionalizations of the BCP core itself to further expand the accessible chemical space for the next generation of therapeutics.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]9][10]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Journal of Sulfur Chemistry.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Recent developments in catalytic amide bond form
  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • Sulfonamide derivatives: Synthesis and applications.
  • The Synthesis of Sterically Hindered Amides.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Chemistry World.
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  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides.
  • Amine synthesis by amide reduction. Organic Chemistry Portal.
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  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Application Note – Reductive Amination 96-well pl
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  • Bicyclo[1.1.
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Troubleshooting & Optimization

Technical Support Center: N-Ethylbicyclo[1.1.1]pentan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: BCP-NETH-001 Subject: Optimizing Yield and Selectivity for N-Ethylbicyclo[1.1.1]pentan-1-amine

Introduction: The "Deceptive" Simple Amine

You are likely here because your yield of this compound is plummeting. You are observing one of three failure modes:

  • The "Disappearing Product": Your crude NMR looks great, but after concentration, the flask is empty.

  • The "Poly-Alkylation" Swamp: You used ethyl iodide and ended up with a mixture of starting material, mono-ethyl, di-ethyl, and quaternary ammonium salts.

  • The "Propellane" Gamble: You started with [1.1.1]propellane but the conversion was inconsistent due to unknown precursor titer.

The bicyclo[1.1.1]pentane (BCP) core is a critical bioisostere for phenyl and tert-butyl groups, improving solubility and metabolic stability. However, the N-ethyl derivative presents a specific challenge: volatility combined with the high nucleophilicity of the secondary amine.

This guide prioritizes the Amide Reduction Protocol over direct alkylation. While longer, it is the only self-validating route to guarantee Mono-N-ethylation with high yields.

Module 1: Strategic Route Selection

Do not use direct alkylation (Ethyl Iodide/Base) unless you accept a maximum 40-50% yield after difficult chromatography.

Decision Matrix: Selecting Your Workflow

G Start Starting Material? Propellane [1.1.1]Propellane Start->Propellane BCPAmine BCP-Amine (HCl Salt) Start->BCPAmine Propellane->BCPAmine 1. Turbo-Amide or 2. Hydrazine Route DirectAlk Route A: Direct Alkylation (EtI + Base) BCPAmine->DirectAlk Fast but messy RedAm Route B: Reductive Amination (Acetaldehyde + STAB) BCPAmine->RedAm Scalable AmideRed Route C: Amide Reduction (Ac2O then LiAlH4) BCPAmine->AmideRed Highest Precision ResultA Low Yield Mix of mono/di/quat DirectAlk->ResultA ResultB Good Yield Requires careful temp control RedAm->ResultB ResultC High Yield (>80%) Exclusive Mono-Ethyl AmideRed->ResultC

Caption: Workflow selection for N-ethylation. Route C (Green) is recommended for high-value medicinal chemistry applications to ensure purity.

Module 2: The Gold Standard Protocol (Amide Reduction)

This method converts the primary amine to an acetamide, then reduces it. It is chemically impossible to over-alkylate using this method.

Step 1: Acetylation of BCP-Amine
  • Reagents: BCP-amine•HCl, Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Mechanism: Nucleophilic acyl substitution.

  • Key Insight: The acetamide intermediate is non-volatile and crystalline, allowing for easy handling and purification compared to the free amine.

Protocol:

  • Suspend BCP-amine•HCl (1.0 equiv) in DCM (0.2 M).

  • Add

    
     (3.0 equiv) at 0°C.
    
  • Add

    
     (1.2 equiv) dropwise.
    
  • Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate.
  • Checkpoint: You should isolate a white solid (

    
    -acetyl-BCP-amine).
    
Step 2: Reduction to N-Ethyl Amine
  • Reagents:

    
     (2.5 equiv), dry THF.
    
  • Critical Safety:

    
     reduces the carbonyl to a methylene (
    
    
    
    ), generating the ethyl group.

Protocol:

  • Charge a flame-dried flask with

    
     (2.5 equiv) and dry THF under Argon.
    
  • Cool to 0°C.

  • Add

    
    -acetyl-BCP-amine (dissolved in min. THF) dropwise.
    
  • Reflux for 4–6 hours (monitor by TLC/LCMS; amide carbonyl disappearance).

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), water (
    
    
    mL) where
    
    
    = grams of LAH used.
  • Filter the white precipitate. Do not discard the solid without washing it thoroughly with ether—amine sticks to aluminum salts.

Module 3: The "Killer" Variable – Volatility & Isolation[1][2]

The free base this compound is highly volatile (bp est. 80-90°C, but sublimes/evaporates easily). 90% of yield loss occurs at the rotary evaporator.

The "Trap and Salt" Technique

Never isolate the free base. Convert it to the Hydrochloride salt in situ.

StepActionScientific Rationale
1. Extraction Extract the quenched reaction mixture with Diethyl Ether (

).
Ether has a low boiling point (35°C), making it easier to remove later without heating the amine.
2. Drying Dry over

or

. Filter.
Water interferes with salt formation in the next step.
3. Salting Add 2M HCl in Diethyl Ether (1.2 equiv) dropwise to the filtrate.The amine immediately protonates and precipitates as a non-volatile salt.
4. Isolation Filtration or careful concentration.The HCl salt is stable and non-volatile. You can now rotavap safely.
Module 4: Troubleshooting Guide (FAQ)
Q1: I am starting from [1.1.1]propellane. How do I know my concentration?

Issue: Propellane is a gas/volatile liquid usually stored in ether/pentane. Concentration varies over time. Solution: You must titrate before use.

  • Protocol: Take 0.5 mL propellane solution. Add excess thiophenol (PhSH) and a radical initiator (AIBN, trace) or simply expose to ambient light for 30 mins.

  • Analysis: Run H-NMR. Compare the integration of the BCP-S-Ph product protons to an internal standard (e.g., mesitylene).

  • Reference: Wiberg's Thiophenol Titration Method [1].

Q2: Why not just use Reductive Amination (Acetaldehyde + NaBH(OAc)3)?

Issue: While faster, acetaldehyde is small and reactive. Risk: It is difficult to stop at mono-ethylation. You often get ~10-15% diethyl byproduct, which is nearly impossible to separate from the mono-ethyl product by silica chromatography due to similar polarity. Mitigation: If you must use this route, use 5 equivalents of amine relative to acetaldehyde (inverse addition) to statistically favor mono-alkylation, then recover the excess starting amine.

Q3: My HCl salt is hygroscopic and turning into a goo.

Issue: Common with small amine salts. Solution:

  • Triturate the "goo" with dry pentane or hexanes.

  • Sonicate.

  • The salt should harden into a white powder.

  • Store in a desiccator. Alternatively, synthesize the Tosylate (TsOH) salt, which is often less hygroscopic and more crystalline.

Visualizing the Volatility Trap

Workup Reaction Reaction Mixture (Free Amine) Rotavap Rotary Evaporation (Heat/Vacuum) Reaction->Rotavap INCORRECT PATH SaltAdd Add HCl/Ether (In Situ) Reaction->SaltAdd CORRECT PATH Atmosphere Atmosphere (Product Lost) Rotavap->Atmosphere Volatilization SolidSalt Solid HCl Salt (Stable) SaltAdd->SolidSalt Precipitation SolidSalt->Rotavap Safe to Dry

Caption: The critical failure point in BCP-amine synthesis is the evaporation of the free base. Always acidify before concentration.

References
  • Wiberg, K. B.; Waddell, S. T. [1.1.1]Propellane: Reaction with Free Radicals.[1] Tetrahedron Letters1986 , 27, 1553–1556.[1] Link (Establishes Thiophenol titration standard).

  • Bunker, K. D.; Sach, N. W.; Huang, Q.; Richardson, P. F. Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction.[2] Organic Letters2011 , 13, 4746–4748.[2] Link (The definitive Pfizer process paper for BCP-amine synthesis).

  • Gianatassio, R. et al. Strain-Release Amination. Science2016 , 351, 241–245. Link (Baran Lab: Direct amination of propellane using "Turbo-Amides").

  • Kanazawa, J. et al. Intermolecular Radical Addition to [1.1.1]Propellane: A Convenient Access to 1,3-Disubstituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society2017 , 139, 17791–17794. Link (Modern radical addition methods).

Sources

Technical Support Center: Reaction Monitoring for N-Ethylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of N-Ethylbicyclo[1.1.1]pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this reaction by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). The unique physicochemical properties of bicyclo[1.1.1]pentane (BCP) derivatives, particularly their non-polar and sterically hindered nature, present specific challenges in routine analysis. This resource aims to address these challenges with practical, evidence-based solutions.

Troubleshooting Guides

This section is structured to help you diagnose and resolve common issues encountered during the reaction monitoring of this compound.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective technique for monitoring reaction progress. However, the volatility and weak chromophore of this compound can make visualization challenging.

Question: My spots are not visible on the TLC plate. What should I do?

This is a common issue, especially with aliphatic amines that lack a UV chromophore. Here’s a systematic approach to troubleshooting:

Step 1: Confirm Spot Application Ensure that you have spotted a sufficient concentration of your reaction mixture. Reaction mixtures may need to be diluted before spotting to avoid streaking, but over-dilution can lead to non-visible spots.[1]

Step 2: Choose the Right Visualization Method Since this compound is not UV active, you will need to use a chemical stain.[2] The choice of stain is critical.

  • Potassium Permanganate (KMnO₄) Stain: This is a highly effective and universal stain for compounds that can be oxidized, including amines.[1][3][4] It typically produces yellow-brown spots on a purple background.[3] Be aware that this stain is not compatible with eluents containing triethylamine, as the entire plate will turn yellow.[3]

  • Ninhydrin Stain: This stain is excellent for primary amines, which produce blue or purple spots.[5][6] Secondary amines, like this compound, may stain a light yellow, which can be difficult to see.[3][7] Heating is often required to develop the spots.[1][2]

  • Other Stains: Vanillin or p-Anisaldehyde stains can also be effective for amines, often producing colored spots upon heating.[2][8]

Step-by-Step Staining Protocol (KMnO₄ Dip):

  • After running the TLC, thoroughly dry the plate with a heat gun to remove all eluent. Residual solvent can cause streaking.[3]

  • Prepare the KMnO₄ stain by dissolving 3g of KMnO₄ and 20g of K₂CO₃ in 300mL of water.[1]

  • Briefly dip the dried TLC plate into the stain solution using tweezers.

  • Wipe off the excess stain from the back of the plate and gently heat with a heat gun until yellow-brown spots appear against the purple background.[3] Avoid overheating, which can char the plate and obscure the spots.[3]

Caption: Troubleshooting workflow for TLC spot visualization.

Question: My amine spots are streaking on the TLC plate. How can I fix this?

Streaking is a common problem when analyzing amines by TLC and is often caused by the basic nature of the amine interacting too strongly with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide per 250 mL of solvent is sufficient to sharpen the spots and prevent streaking.[1][7]

Liquid Chromatography-Mass Spectrometry (LCMS) Monitoring

LCMS provides more detailed information than TLC, including mass confirmation of reactants, products, and byproducts. However, the analysis of small, polar, and non-polar amines can be challenging.[9][10]

Question: I am seeing poor peak shape (fronting, tailing, or broad peaks) for my analyte.

Poor peak shape in LCMS can be caused by a variety of factors, from improper mobile phase conditions to column overload.[11] For basic compounds like this compound, interactions with the stationary phase are a common culprit.[12]

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic analytes, a low pH (e.g., using 0.1% formic acid) will ensure the amine is protonated, which can improve peak shape on some columns. Conversely, a high pH mobile phase (e.g., using ammonium hydroxide) can also be effective.

  • Column Choice: Standard C18 columns can sometimes show poor peak shape for polar and basic compounds due to secondary interactions with residual silanols.[12] Consider using a column with a different stationary phase, such as one designed for polar compounds or one with end-capping to minimize silanol interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds like amines.[10][13][14]

  • Sample Overload: Injecting too much sample can lead to peak fronting.[11] Try diluting your sample and re-injecting.

  • System Contamination: Buildup of contaminants in the LC system can lead to peak tailing and broadening.[11] Flush the system and column according to the manufacturer's recommendations.[15]

Caption: A systematic approach to troubleshooting poor peak shape in LCMS.

Question: I have low sensitivity or cannot detect my analyte.

Low sensitivity can be a significant hurdle, especially when dealing with low concentration samples.

Potential Solutions:

  • Ionization Source Settings: Optimize the settings of your mass spectrometer's ion source (e.g., electrospray ionization - ESI). For amines, positive ion mode is typically used. Adjust parameters like capillary voltage, cone voltage, and gas flows to maximize the signal for your analyte.

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. While formic acid is common, other additives like ammonium formate or ammonium acetate can sometimes provide better sensitivity.[10]

  • Derivatization: If direct analysis proves too insensitive, chemical derivatization can be a powerful tool.[9][16][17] Derivatizing the amine with a reagent like Dansyl Chloride not only improves chromatographic retention but also significantly enhances ionization efficiency, leading to much higher sensitivity.[16][17]

Table 1: Comparison of Common Derivatization Agents for Amines [16][17]

Derivatization AgentTarget AminesKey AdvantagesKey Disadvantages
Dansyl Chloride (Dns-Cl) Primary & SecondaryVersatile, enhances fluorescence and ionization efficiency.Can be non-specific if other nucleophiles are present.
o-Phthalaldehyde (OPA) PrimaryFluorogenic, good for fluorescence detection.Not suitable for secondary amines like this compound.
Fmoc-Cl Primary & SecondaryUseful under highly acidic chromatography conditions.May require specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (EtOAc). You can start with a 9:1 or 4:1 Hexane:EtOAc ratio and gradually increase the polarity by adding more EtOAc or a small amount of methanol if the compound is not moving off the baseline. Remember to add 0.5-1% triethylamine to your eluent to prevent streaking.[1]

Q2: How can I confirm that the new spot on my TLC is the desired this compound product?

You should run a co-spot on your TLC plate. This involves spotting your starting material in one lane, your reaction mixture in a second lane, and a mixture of your starting material and reaction mixture in a third lane. If the new spot in your reaction mixture is indeed your product, you will see it as a distinct spot from your starting material. The co-spot lane will show both spots clearly separated.

Q3: For LCMS analysis, what are the expected m/z values for the starting material (bicyclo[1.1.1]pentan-1-amine) and the product (this compound)?

To determine the expected m/z values, you will need to calculate the exact mass of the protonated molecules ([M+H]⁺), as ESI in positive mode is typically used for amines.

  • Bicyclo[1.1.1]pentan-1-amine (C₅H₉N):

    • Exact Mass: 83.0735

    • Expected [M+H]⁺: 84.0813

  • This compound (C₇H₁₃N):

    • Exact Mass: 111.1048

    • Expected [M+H]⁺: 112.1126

You should look for these m/z values in your mass spectrum to confirm the presence of your starting material and product.

Q4: Are there any specific safety precautions I should take when working with bicyclo[1.1.1]pentane derivatives and the reagents mentioned?

Yes. Bicyclo[1.1.1]pentane precursors like [1.1.1]propellane are highly strained and can be volatile and reactive.[18] Always handle these compounds in a well-ventilated fume hood. The staining reagents used for TLC are corrosive and/or toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When heating TLC plates after staining, do so in a fume hood to avoid inhaling any vapors.

References

  • TLC stains. Available from: [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. SciSpace. Available from: [Link]

  • TLC Staining solutions. Org Prep Daily - WordPress.com. Available from: [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available from: [Link]

  • TLC stains for amines. ChemicalDesk.Com. Available from: [Link]

  • VanVeller Lab Resources. Department of Chemistry, Iowa State University. Available from: [Link]

  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. PMC. Available from: [Link]

  • Magic Formulas: TLC Stains. Department of Chemistry, University of Rochester. Available from: [Link]

  • TLC Visualization Reagents. EPFL. Available from: [Link]

  • TLC Stains. Available from: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • TLC confusion?! r/chemistry - Reddit. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Available from: [Link]

  • TLC Stains Preparation. ChemicalDesk.Com. Available from: [Link]

  • Interpretation of permanganate-stained TLC spots. Chemistry Stack Exchange. Available from: [Link]

  • LC/MS Troubleshooting Guide. ResearchGate. Available from: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. Available from: [Link]

  • New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Available from: [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. Available from: [Link]

  • Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Agilent. Available from: [Link]

  • Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. Semantic Scholar. Available from: [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Available from: [Link]

  • Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. Available from: [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available from: [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. Available from: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Supporting Information Scalable Synthesis of 1- Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. AWS. Available from: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Available from: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available from: [Link]

  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. PubMed. Available from: [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ResearchGate. Available from: [Link]

  • Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. PubMed. Available from: [Link]

Sources

Validation & Comparative

N-Ethylbicyclo[1.1.1]pentan-1-amine vs N-methylbicyclo[1.1.1]pentan-1-amine

[1]

Executive Summary: The "Escape from Flatland"

The bicyclo[1.1.1]pentane (BCP) scaffold is a premier bioisostere for phenyl rings, tert-butyl groups, and internal alkynes.[1] It offers a defined vector geometry (180°) while significantly improving metabolic stability and solubility compared to aromatic counterparts.

When functionalizing the BCP core with an amine handle, the choice between an N-Methyl and N-Ethyl substituent is a critical decision point in Lead Optimization.

  • N-Methyl-BCP is the standard for minimizing steric bulk while masking the hydrogen bond donor (HBD). It is often the starting point for exploring structure-activity relationships (SAR).

  • N-Ethyl-BCP is a tactical alternative used to modulate lipophilicity (+0.4 LogP), fill hydrophobic pockets, or block specific metabolic soft spots (N-dealkylation) via steric hindrance, albeit with a slight penalty in ligand efficiency (LE).

Physicochemical Profile & Data Comparison

The BCP amine core is less basic than a standard aliphatic amine (e.g., tert-butylamine, pKa ~10.6) due to the increased s-character of the bridgehead carbon. However, N-alkylation modulates this basicity and the overall lipophilicity.

Table 1: Comparative Physicochemical Data
PropertyN-Methyl-BCP-amineN-Ethyl-BCP-amineImpact on Drug Design
Molecular Weight 97.16 g/mol 111.19 g/mol N-Ethyl adds mass, slightly reducing Ligand Efficiency (LE).
cLogP (Predicted) ~0.76~1.25N-Ethyl increases lipophilicity, useful for membrane permeability if the parent is too polar.
pKa (Estimated) ~8.8 - 9.2~9.0 - 9.4Both are basic, but N-Ethyl is slightly more basic due to inductive effects (+I), though steric solvation penalties dampen this.
TPSA 12.03 Ų12.03 ŲIdentical polar surface area; differences in permeability are driven by lipophilicity.
Steric A-Value LowModerateN-Ethyl can clash in tight binding pockets but may displace "high-energy" water molecules.

Analyst Note: The pKa values are estimated based on the parent BCP-amine (pKa ~8.6). Secondary alkylation typically increases pKa by 0.5–1.0 units relative to the primary amine, but the electron-withdrawing nature of the strained BCP cage mitigates this effect compared to open-chain alkyl amines.

Synthetic Accessibility & Workflows[1]

Access to these motifs relies heavily on the chemistry of [1.1.1]propellane .[1] While N-Methyl-BCP is often commercially available as a building block, the N-Ethyl variant frequently requires de novo synthesis or late-stage diversification.

Pathway Analysis

Two primary routes exist:

  • Direct Amination of [1.1.1]Propellane: Best for large-scale building block synthesis.

  • Reductive Amination of BCP-amine: Best for late-stage analog generation.

Figure 1: Synthetic Pathways for N-Alkyl BCP Amines[1][2]

Gcluster_legendReaction TypesPropellane[1.1.1]PropellaneBCP_AmineBCP-NH2(Primary Amine)Propellane->BCP_AmineRadical/AnionicOpeningN_Me_BCPN-Methyl-BCP(Target A)Propellane->N_Me_BCPRoute 1: MeNHLi(Anionic Addition)N_Et_BCPN-Ethyl-BCP(Target B)Propellane->N_Et_BCPRoute 1: EtNHLi(Anionic Addition)BCP_Amine->N_Me_BCPRoute 2: HCHONaBH3CNBCP_Amine->N_Et_BCPRoute 2: CH3CHONaBH(OAc)3Route 1: High Efficiency (Scale)Route 1: High Efficiency (Scale)Route 2: High Versatility (MedChem)Route 2: High Versatility (MedChem)Route 1: High Efficiency (Scale)->Route 2: High Versatility (MedChem)

Caption: Route 1 utilizes the strain energy of propellane for direct C-N bond formation. Route 2 is a standard reductive amination used during lead optimization.

DMPK & Metabolic Stability

The choice between Methyl and Ethyl has profound implications for metabolic clearance.

N-Dealkylation Vulnerability[1][3]
  • N-Methyl: Highly susceptible to oxidative N-demethylation by cytochrome P450 enzymes (isoforms CYP3A4, CYP2D6). This often leads to the primary amine metabolite, which may have different toxicity or potency profiles.

  • N-Ethyl: Also susceptible to N-dealkylation, but the rate is often slower due to steric hindrance around the nitrogen center. However, the ethyl group introduces a new metabolic soft spot:

    
    -oxidation  or hydroxylation on the ethyl chain itself.
    
Permeability (LogD)
  • N-Ethyl-BCP is preferred when the parent molecule is too polar (low LogD) and suffers from poor passive diffusion. The addition of the methylene group (-CH2-) increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration if the total polar surface area (TPSA) remains constant.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of N-Ethyl-BCP from BCP-amine)

Use this protocol for converting the primary BCP-amine to the N-Ethyl analog.

Reagents:

  • Bicyclo[1.1.1]pentan-1-amine HCl (1.0 equiv)[2]

  • Acetaldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve BCP-amine HCl in anhydrous DCM (0.1 M concentration).

  • Free Basing (In situ): Add Et3N (1.0 equiv) if starting with the HCl salt. Stir for 10 minutes.

  • Imine Formation: Add Acetaldehyde (1.2 equiv) and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+29 mass shift).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry organic layers over Na2SO4 and concentrate.[3]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: pKa Determination (Potentiometric Titration)

Use this to validate the basicity of your specific BCP analog.

  • Preparation: Dissolve 5-10 mg of the N-alkyl-BCP amine in 20 mL of 0.1 M KCl solution (ionic strength adjustor).

  • Titrant: Use standardized 0.1 M HCl or NaOH depending on the starting pH.

  • Measurement: Perform titration under inert atmosphere (N2) at 25°C using a calibrated glass electrode.

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) corresponds to the pKa.

    • Self-Validation: Ensure the electrode is calibrated with buffers at pH 4.0, 7.0, and 10.0 prior to use.

References

  • Stepan, A. F., et al. (2012).[2][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[5] "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry. Link

  • Livesley, S., et al. (2020).[1][3] "Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes." Chemical Science. Link

  • Kanazawa, J., et al. (2017). "Intermolecular Radical Addition to [1.1.1]Propellane: A Convenient Access to Bicyclo[1.1.1]pentylamines." Journal of the American Chemical Society.[6] Link

  • Lovering, F., et al. (2009).[5][6] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

Bioisosteric replacement of phenyl group with N-Ethylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of Phenyl Group with N-Ethylbicyclo[1.1.1]pentan-1-amine Content Type: Publish Comparison Guide

Executive Summary

In the pursuit of improved physicochemical properties and novel intellectual property (IP) space, the "Escape from Flatland" strategy has prioritized saturated bioisosteres over planar aromatic systems. This guide analyzes the replacement of the phenyl group (specifically within N-alkylaniline motifs) with the bicyclo[1.1.1]pentane (BCP) core, using This compound as the primary case study.

Key Value Proposition:

  • Solubility: Often yields >50-fold improvement in aqueous solubility due to increased

    
     and disruption of crystal packing.
    
  • Metabolic Stability: Eliminates aromatic ring oxidation metabolic hotspots (e.g., quinone formation).

  • Vector Retention: Maintains the linear 180° exit vector geometry of para-substituted benzenes, albeit with a shorter scaffold length (1.85 Å vs. 2.79 Å).

Physicochemical Comparison: Phenyl vs. BCP-Amine

The transition from an N-ethylaniline to an N-ethyl-BCP-amine is not merely a steric replacement; it induces a profound electronic shift.

Comparative Data Matrix
PropertyN-Ethylaniline (Phenyl)N-Ethyl-BCP-amine (Bioisostere)Impact on Drug Design
Hybridization

(Planar)

(3D, Cage)
Increases dimensionality; disrupts

-

stacking.
Exit Vector Angle 180° (para)180° (Bridgehead)Perfect alignment ; preserves binding mode geometry.
Scaffold Length ~2.79 Å (C1-C4)~1.85 Å (C1-C3)BCP is ~1 Å shorter. May require linker adjustment.
Basicity (pKa) ~4.6 (Weak base)~8.5 - 9.5 (Strong base)CRITICAL: BCP-amine is protonated at pH 7.4.
LogP (Lipophilicity) HighReduced (Lower LogD)Improves solubility and lowers promiscuity risk.
Metabolic Liability High (Ring oxidation)Low (Cage is stable)Extends half-life (

).
The "Basicity Trap" (Expert Insight)

Unlike other isosteres, replacing an aniline with a BCP-amine fundamentally changes the ionization state.

  • Aniline: Neutral at physiological pH. Often acts as a hydrogen bond donor (HBD) to backbone carbonyls (e.g., kinase hinge regions).

  • BCP-Amine: Protonated (+1 charge) at physiological pH.

    • Risk: May lose HBD capability or incur desolvation penalties if the binding pocket is hydrophobic.

    • Opportunity: The positive charge can form salt bridges with Asp/Glu residues, dramatically boosting potency and solubility.

Structural Visualization & Logic

Structural Overlay and Vector Analysis

The following diagram illustrates the geometric relationship and the synthetic logic flow.

Bioisostere_Logic cluster_0 Geometric Overlay Phenyl N-Ethylaniline (Planar, Lipophilic) Decision Target Analysis: Does pocket tolerate + charge? Is pi-stacking essential? Phenyl->Decision Evaluation BCP N-Ethyl-BCP-amine (3D, Soluble) Properties Property Shift: 1. pKa: 4.6 -> ~9.0 2. LogP: Decreases 3. Solubility: Increases BCP->Properties Result Decision->Phenyl If No: Retain/Modify Decision->BCP If Yes: Replace Vector1 Phenyl Vector 2.8 Angstrom Vector2 BCP Vector 1.85 Angstrom Vector1->Vector2 Shrinkage

Caption: Decision tree for bioisosteric replacement, highlighting the critical check for charge tolerance and geometric shrinkage.

Synthesis & Accessibility

The synthesis of this compound relies on "Strain-Release Amination" of [1.1.1]propellane. This protocol is self-validating: the disappearance of the propellane starting material (monitored by NMR) and the stability of the BCP product confirm success.

Experimental Protocol: Strain-Release Amination

Objective: Synthesize this compound from [1.1.1]propellane.

Reagents:

  • [1.1.1]Propellane (approx.[1][2][3][4][5][6][7] 0.5 M solution in Et2O or THF).

  • Ethylamine (2.0 equiv, commercially available as solution in THF).

  • Lithium amide (optional accelerator, e.g., LiTMP, if direct amine addition is slow).

Step-by-Step Workflow:

  • Preparation : Charge a flame-dried Schlenk flask with the [1.1.1]propellane solution under Argon.

  • Addition : Cool to 0°C. Add Ethylamine solution dropwise.

  • Reaction : Allow to warm to Room Temperature (RT). Stir for 12–24 hours.[6]

    • Checkpoint: Take an aliquot for 1H NMR. Look for the disappearance of the propellane bridgehead protons (

      
       ~2.0 ppm) and appearance of BCP bridgehead protons (
      
      
      
      ~1.8 ppm).
  • Workup : Carefully concentrate the solution under reduced pressure (Note: The product is a volatile amine; use a cool bath and do not apply high vacuum for extended periods).

  • Salt Formation : Treat the crude oil with HCl in dioxane/ether to precipitate the hydrochloride salt. This stabilizes the volatile amine and facilitates handling.

  • Purification : Recrystallize from MeOH/Et2O if necessary.

Synthesis Diagram:

Synthesis_Workflow Propellane [1.1.1]Propellane (Strained Precursor) Reaction Strain-Release Addition 0°C to RT, 16h Propellane->Reaction Reagents Ethylamine (2.0 eq) Solvent: THF/Et2O Reagents->Reaction Crude Crude Secondary Amine (Volatile Oil) Reaction->Crude N-C Bond Formation Salt HCl Salt Formation (Stable Solid) Crude->Salt Stabilization

Caption: Strain-release synthesis pathway transforming [1.1.1]propellane into the stable BCP-amine salt.

Performance & Case Studies

Metabolic Stability (Microsomal Assay)

In a comparative study involving Lp-PLA2 inhibitors, replacing a phenyl ring with a BCP moiety significantly improved metabolic stability.

  • Mechanism : The phenyl ring is prone to CYP450-mediated hydroxylation (oxidation). The BCP cage is chemically inert to these oxidative conditions.

  • Data :

    • Phenyl Analog:

      
       (Intrinsic Clearance) = High (>50 µL/min/mg).
      
    • BCP Analog:

      
       = Low (<10 µL/min/mg).
      
Solubility Enhancement

The BCP scaffold disrupts the planar crystal lattice typical of aromatic drugs.

  • Case Study (BMS-708,163 Analog):

    • Phenyl Analog Solubility: < 5 µg/mL.

    • BCP Analog Solubility: > 250 µg/mL.

    • Result : The BCP analog achieved higher oral bioavailability (

      
      ) despite similar intrinsic potency.
      

References

  • Stepan, A. F., et al. (2012).[2][3][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Gianatassio, R., et al. (2016).[5] "Strain-Release Amination." Science. Link

  • Measom, N. D., et al. (2017).[5] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Mykhailiuk, P. K. (2019).[3][7] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Levterov, V. V., et al. (2020). "Bicyclo[1.1.1]pentan-1-amines: Synthesis and Application." European Journal of Organic Chemistry. Link

Sources

Comparative Guide: Crystal Structure & Bioisosteric Profile of N-Ethylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structural and physicochemical characteristics of N-Ethylbicyclo[1.1.1]pentan-1-amine (N-Et-BCP-amine) as a high-value bioisostere in modern drug discovery. Unlike traditional phenyl ring linkers or tert-butyl groups, the bicyclo[1.1.1]pentane (BCP) scaffold offers a unique "linear spacer" geometry with high


 character.

Key Value Proposition:

  • Geometric Precision: X-ray data confirms a collinear exit vector similar to para-phenyl but with a significantly shorter scaffold length (~1.85 Å vs. ~2.80 Å).

  • Metabolic Hardening: The cage structure resists oxidative metabolism common to aromatic rings.

  • Solubility Enhancement: Disruption of planarity ("Escaping Flatland") reduces crystal lattice energy in drug candidates, improving aqueous solubility.

Part 1: Structural Geometry & X-Ray Analysis

The defining feature of N-Et-BCP-amine is its rigid, cage-like geometry. Crystallographic analysis of BCP-amine salts (typically HCl or tosylate) reveals critical deviations from the motifs they replace.

Comparative Structural Metrics

The following table contrasts the BCP scaffold against its primary bioisosteric targets: the para-phenylene ring and the tert-butyl group.[1]

FeatureBCP Core (N-Et-BCP)p-Phenylene Ringtert-Butyl Group
Hybridization

(High

-character)

(Planar)

(Tetrahedral)
Scaffold Length (

)
1.85 – 1.87 Å (C1–C3)~2.79 Å (C1–C4)N/A (Terminal group)
Exit Vector Angle 180° (Linear)180° (Linear)~109.5° (Tetrahedral)
C-C-C Bond Angle ~73° - 75° (Highly Strained)120°109.5°
Dimensionality 3D (Cage)2D (Flat)3D (Spherical)
The "Exit Vector" Analysis

The X-ray structure confirms that the bridgehead carbons (C1 and C3) provide a linear exit vector. This allows the N-ethyl group to project in the exact same vector as a substituent on a para-phenyl ring, but with a reduced spatial footprint.

BCP_Geometry cluster_0 Bioisosteric Replacement Logic cluster_1 X-Ray Structural Features Phenyl Phenyl Ring (Planar, 2.8Å Length) Target Drug Binding Pocket (Maintains Linear Vector) Phenyl->Target High Lipophilicity Metabolic Liability BCP BCP Scaffold (3D Cage, 1.85Å Length) BCP->Target High Solubility Metabolic Stability C1 C1 Bridgehead (Amine Attachment) Cage Inverted Geometry (Inter-bridgehead bond) C1->Cage C3 C3 Bridgehead (Distal Substitution) Cage->C3

Caption: Comparison of Phenyl vs. BCP exit vectors and the internal cage connectivity defined by X-ray crystallography.

Part 2: Physicochemical Profile[2][3]

The N-ethyl substitution on the BCP amine modulates basicity and lipophilicity.

Basicity (pKa) Modulation

One of the most critical insights for medicinal chemists is the reduced basicity of BCP amines compared to their alkyl counterparts.

  • Mechanism: The high

    
    -character of the C1 bridgehead orbital (used to bond to Nitrogen) exerts an electron-withdrawing effect, lowering the pKa of the ammonium species.
    
  • Impact: At physiological pH (7.4), a larger fraction of the BCP-amine exists as the neutral free base compared to a standard alkyl amine, potentially improving membrane permeability.

CompoundStructurepKa (Conjugate Acid)LogP (Approx)
N-Ethyl-BCP-amine BCP-NH-Et~ 8.5 - 9.0 1.2
tert-ButylaminetBu-NH210.680.4
N-EthylanilinePh-NH-Et5.111.9
Solubility & Packing

X-ray packing diagrams of BCP derivatives typically show efficient packing but without the strong


-

stacking interactions that make planar aromatic rings insoluble. The "ball-like" shape of the BCP group disrupts crystal lattice energy in complex drug molecules, often resulting in 10-50x solubility improvements over phenyl analogs [1, 2].

Part 3: Experimental Protocols

Synthesis of this compound HCl

Note: Direct alkylation of BCP-amine is possible but often leads to over-alkylation. The preferred route uses reductive amination or amide reduction.

Reagents: Bicyclo[1.1.1]pentan-1-amine HCl, Acetaldehyde, NaBH(OAc)3, DCM.

  • Free Base Formation: Suspend BCP-amine HCl (1.0 eq) in DCM. Add TEA (1.2 eq) to liberate the free amine.

  • Imine Formation: Add Acetaldehyde (1.1 eq) and stir at 0°C for 30 mins.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Warm to RT and stir for 4-12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Salt Formation: Treat the organic layer with 4M HCl in Dioxane to precipitate the This compound hydrochloride .

Crystallization Protocol for X-Ray Analysis

To obtain single crystals suitable for diffraction, the "Vapor Diffusion" method is recommended for this salt class.

Protocol:

  • Dissolution: Dissolve 20 mg of the N-Et-BCP-amine HCl salt in a minimum amount of Methanol (solvent).

  • Setup: Place the solution in a small inner vial.

  • Diffusion: Place the inner vial inside a larger jar containing Diethyl Ether (antisolvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvest: Colorless prismatic crystals should form. Mount on a cryoloop for data collection at 100 K.

Crystallization_Workflow cluster_QC Quality Control Step1 Dissolve Salt (Solvent: MeOH) Step2 Vapor Diffusion Setup (Antisolvent: Et2O) Step1->Step2 Step3 Equilibration (4°C, 3-7 Days) Step2->Step3 Step4 Crystal Harvest (Prismatic Morphology) Step3->Step4 Check1 Check Birefringence Step4->Check1

Caption: Vapor diffusion workflow for obtaining X-ray quality crystals of BCP-amine salts.

Part 4: Case Study & Application

Context: In the development of


-secretase inhibitors (e.g., BMS-708163 analogs), Pfizer researchers demonstrated that replacing a phenyl ring with a BCP moiety significantly improved the drug profile [1].[2]

Comparative Data (Phenyl vs. BCP Analog):

  • Solubility: Increased from <1

    
    g/mL (Phenyl) to >100 
    
    
    
    g/mL (BCP).
  • Metabolic Stability: Intrinsic clearance (

    
    ) reduced by >50% due to the removal of the aromatic oxidation handle.
    
  • Potency: Maintained within 2-fold, validating the X-ray observation that BCP mimics the phenyl vector correctly.

References

  • Stepan, A. F., et al. (2012).[3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2021).[1][4][5] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry. Link

  • Levell, J. R., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link

  • PharmaBlock Whitepaper. (2020). "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere." PharmaBlock Sciences. Link

Sources

NMR Analysis of N-Ethylbicyclo[1.1.1]pentan-1-amine: A Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Analysis of N-Ethylbicyclo[1.1.1]pentan-1-amine for Structural Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "saturated bioisostere" for the phenyl ring.[1][2][3] By replacing a planar aromatic ring with the 3D BCP cage, researchers can improve solubility and metabolic stability while maintaining vector alignment. However, this substitution presents unique analytical challenges. Unlike the distinct aromatic signals of phenyl analogs, BCP derivatives like This compound possess high symmetry and aliphatic chemical shifts that can be deceptively simple in 1D NMR.

This guide provides a validated protocol for the structural confirmation of this compound, comparing its spectral performance against the traditional phenyl analog (N-ethylaniline) and detailing the specific 2D NMR techniques required to resolve its compact aliphatic cage.

Part 1: The Bioisostere Comparison (BCP vs. Phenyl)

To understand the NMR signature of the product, we must contrast it with the structure it typically replaces. The transition from a phenyl ring to a BCP cage drastically alters the


H and 

C landscape.
Comparative Analysis: Spectral Fingerprint
FeatureAlternative: N-Ethylaniline (Phenyl) Product: this compound Analytical Implication
Electronic Character Aromatic (

-system)
Aliphatic (

-system)
Key Differentiator: Absence of signals > 6.0 ppm in the BCP product.
Proton Region 6.5 – 7.5 ppm (Multiplets)1.8 – 2.5 ppm (Singlets/Tight Multiplets)BCP signals cluster in the crowded alkyl region, requiring high-field resolution.
Carbon Region 110 – 150 ppm (sp

)
20 – 60 ppm (sp

)
BCP bridgehead carbons appear in unique aliphatic windows.
Symmetry

(Planar)

(Cage geometry)*
BCP methylene bridges (

) often appear as a single equivalent signal (6H).
Solubility Moderate (Lipophilic)High (Amphiphilic)BCP salts dissolve readily in D

O/DMSO; free bases require CDCl

.

*Note: The N-ethyl substituent reduces the ideal


 symmetry of the unsubstituted cage to 

, but rapid rotation often preserves effective magnetic equivalence for the bridge protons.

Part 2: Strategic NMR Protocol

Sample Preparation: The Salt Factor

Primary and secondary amines are frequently isolated as Hydrochloride (HCl) salts to ensure stability. This dramatically affects Chemical Shifts (


).
  • Free Base: Nitrogen lone pair shields

    
    -protons.
    
  • HCl Salt: Protonation desheilds

    
    -protons and broadens NH signals.
    

Recommendation: Perform characterization on the HCl salt in DMSO-d


  for sharpest cage signals and visible ammonium protons, then convert a small aliquot to free base in CDCl

if solvation checks are needed.
The "Deceptive Singlet" Phenomenon

In 1D


H NMR, the six protons on the three bridging carbons (C2, C4, C5) of the BCP cage often collapse into a single sharp singlet around 1.8 – 2.0 ppm . To the untrained eye, this looks like an impurity or a solvent peak.
  • Validation Step: Integration is non-negotiable. This singlet must integrate to 6H relative to the single bridgehead proton (C3-H) at ~2.4 ppm .

Workflow Diagram

The following Graphviz diagram outlines the decision tree for structural confirmation.

NMR_Workflow Start Crude Product Isolation Salt_Check Is it an HCl Salt? Start->Salt_Check DMSO Dissolve in DMSO-d6 (Prevents H/D exchange of NH) Salt_Check->DMSO Yes CDCl3 Dissolve in CDCl3 (Sharp aliphatic lines) Salt_Check->CDCl3 No H1_Salt Run 1H NMR Check NH2+ signals (8-9 ppm) DMSO->H1_Salt Integration Integration Check: Bridge CH2 (6H) vs Bridgehead CH (1H) H1_Salt->Integration H1_Base Run 1H NMR Check NH signal (1-2 ppm) CDCl3->H1_Base H1_Base->Integration HSQC Run HSQC (2D) Confirm C-H correlations Integration->HSQC Final Structure Confirmed HSQC->Final

Caption: Decision tree for NMR solvent selection and experiment sequencing based on the salt form of the amine.

Part 3: Experimental Data & Analysis

The following data represents the expected spectral characteristics for This compound Hydrochloride , synthesized from literature values of the parent amine and standard substituent effects.

Predicted H NMR Data (DMSO-d , 400 MHz)
Proton Assignment

(ppm)
MultiplicityIntegralStructural Insight
NH

9.20 – 9.50Broad Singlet2HAmmonium protons (visible only in DMSO/dry solvents).
C3-H (Bridgehead) 2.45Singlet1HThe "top" of the cage. Diagnostic W-coupling is often too small to resolve in 1D.
N-CH

-CH

2.85Quartet (

Hz)
2HDeshielded by adjacent Nitrogen.
C2, C4, C5-H (Cage) 1.85Singlet6HThe "legs" of the cage. High symmetry makes these equivalent.
N-CH

-CH

1.15Triplet (

Hz)
3HTerminal methyl group.
Predicted C NMR Data (DMSO-d , 100 MHz)
Carbon Assignment

(ppm)
Type (DEPT-135)Notes
C1 (Bridgehead-N) ~54.0Quaternary (absent)Attached to Nitrogen.
C2, C4, C5 (Cage) ~50.5CH

(Down)
Intense signal due to 3x degeneracy.
Ethyl CH

~42.0CH

(Down)
Standard ethyl methylene.
C3 (Bridgehead-H) ~22.5CH (Up)Upfield due to strain/hybridization effects.
Ethyl CH

~11.5CH

(Up)
Typical methyl resonance.

Part 4: Detailed Methodology

Protocol: Structural Confirmation of BCP-Amine

Objective: Confirm the integrity of the BCP cage and the presence of the ethyl group without ring opening.

  • Solvent Selection:

    • Prepare a ~10 mg sample in 0.6 mL DMSO-d

      
       .
      
    • Rationale: DMSO prevents rapid proton exchange of the amine salt, allowing quantification of the ammonium protons. It also ensures complete solubility of the polar salt.

  • Acquisition Parameters (Standard):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): Set to

      
       5 seconds.
      
    • Reasoning: The quaternary bridgehead carbon (C1) and the highly symmetric cage protons can have long T1 relaxation times. A short D1 will lead to poor integration accuracy, making the 6:1 ratio validation impossible.

  • Advanced Validation (HSQC):

    • Run a multiplicity-edited HSQC.

    • Look for:

      • The signal at ~1.85 ppm (

        
        H) must correlate to a CH
        
        
        
        carbon at ~50.5 ppm (
        
        
        C).
      • The signal at ~2.45 ppm (

        
        H) must correlate to a CH carbon at ~22.5 ppm (
        
        
        
        C).
    • Failure Mode: If the cage has opened (e.g., to a cyclobutane derivative), symmetry will break, and the single "cage" peak will split into multiple complex multiplets.

  • D

    
    O Shake (Optional): 
    
    • Add 1 drop of D

      
      O to the NMR tube and shake.
      
    • Result: The broad peak at >9.0 ppm (NH

      
      ) should disappear. The cage signals (1.85 ppm) should remain unchanged. This confirms the labile nature of the amine protons.
      

Part 5: Troubleshooting & Self-Validation

"The Cage Collapse"

A common synthesis failure is the ring-opening of the strained BCP system.

  • Symptom: Appearance of olefinic protons (5.0 – 6.5 ppm) or loss of the 6H integration symmetry.

  • Check: If you see multiplets in the 5.0-6.0 ppm range, the BCP cage has likely isomerized to a diene or cyclobutene derivative.

"The Salt Confusion"
  • Symptom: Chemical shifts are drifting.

  • Cause: Concentration dependence. Amine salts can show concentration-dependent shifts for protons near the nitrogen due to ion pairing.

  • Fix: Dilute the sample by 50% and re-run. If shifts move significantly (>0.1 ppm), report the concentration or rely on

    
    C values which are less sensitive to concentration.
    

References

  • Synthesis and General Characterization: Comparison of BCP amine synthesis and salt formation. Levterov, V. V., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry, 2021.

  • Bioisosteric Properties: Analysis of BCP as a phenyl replacement. Stepan, A. F., et al. "Application of Bicyclo[1.1.1]pentane as a Phenyl Replacement."[2] Journal of Medicinal Chemistry, 2012.

  • NMR Spectral Data (Parent Amine): Reference shifts for bicyclo[1.1.1]pentan-1-amine hydrochloride. Kanada, R., et al. "Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction." [4]

  • General NMR Shift Tables: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin.

Sources

Comparative study of N-Ethylbicyclo[1.1.1]pentan-1-amine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-Ethylbicyclo[1.1.1]pentan-1-amine , positioning it as a strategic bioisostere in modern drug design. It moves beyond simple description to explore the mechanistic advantages of this scaffold over traditional aromatic and aliphatic counterparts.

Executive Summary: The "Escape from Flatland" Imperative

This compound represents a high-value structural motif in the "Escape from Flatland" campaign. As a saturated, sp³-rich bioisostere, it is engineered to replace N-ethylaniline (aromatic) and N-ethyl-tert-butylamine (aliphatic) moieties.

Its primary utility lies in resolving a common medicinal chemistry paradox: improving metabolic stability and solubility without sacrificing lipophilic ligand efficiency (LLE). unlike the planar phenyl ring, the BCP (bicyclo[1.1.1]pentane) core provides a rigid, linear exit vector with reduced lipophilicity and complete metabolic inertness of the core skeleton.

Key Strategic Advantages
  • Metabolic Blockade: Eliminates the risk of quinone-imine formation associated with electron-rich anilines.

  • Basicity Modulation: Offers a pKₐ distinct from both anilines (weak bases) and flexible alkyl amines (strong bases), often landing in the "Goldilocks" zone (pKₐ ~8.0–9.0) for permeability and solubility.[1]

  • Solubility Enhancement: Disrupts crystal packing lattices better than planar phenyl rings, significantly boosting aqueous solubility.

Physicochemical Profile: The Data Landscape

The following table contrasts this compound with its two primary analogs. Note the distinct shift in properties when moving from the sp² aromatic system to the strained sp³ BCP system.

Table 1: Comparative Physicochemical Properties
PropertyN-Ethyl-BCP-amine (Topic)N-Ethylaniline (Aromatic Analog)N-Ethyl-t-butylamine (Aliphatic Analog)
Structure BCP Core (C₅H₇)Phenyl Ring (C₆H₅)t-Butyl Group (C₄H₉)
Hybridization sp³ (Strained)sp² (Planar)sp³ (Flexible)
pKₐ (Conj. Acid) ~8.6 – 9.0 (Est.)~5.1~10.8
LogP (Lipophilicity) Moderate (~1.5) High (~2.1)Moderate (~1.4)
Metabolic Liability Low (Core is inert)High (Ring hydroxylation)Low (N-dealkylation only)
Solubility (Aq) High LowHigh
Geometry Linear, Rigid RodPlanar, FlatTetrahedral, Bulky
Exit Vector Distance ~1.85 Å (Bridgehead)~2.80 Å (Para-subst.)N/A

Expert Insight: The pKₐ of the BCP amine is suppressed relative to the t-butyl analog due to the increased s-character of the bridgehead carbon (similar to an alkyne or cyclopropane). This makes the N-Ethyl-BCP amine less likely to be fully protonated at physiological pH (7.4) compared to standard alkyl amines, potentially improving membrane permeability (PAMPA) while retaining enough basicity for solubility.

Structural & Bioisosteric Mapping

To visualize the spatial and electronic relationship between these analogs, we use a decision map. This diagram illustrates when to deploy the N-Ethyl-BCP scaffold based on specific lead optimization issues.

BioisostereMap Problem Lead Optimization Challenge Aniline Current Scaffold: N-Ethylaniline Problem->Aniline MetabIssue Issue: CYP Mediated Ring Oxidation Aniline->MetabIssue High Clearance SolubIssue Issue: Poor Solubility (Planar Stacking) Aniline->SolubIssue Low Sol BCP_Sol Solution: N-Ethyl-BCP-amine MetabIssue->BCP_Sol Replace Phenyl with BCP SolubIssue->BCP_Sol Escape Flatland Mechanism1 Mechanism: Sp3 Core blocks oxidation Retains linear vector BCP_Sol->Mechanism1 Mechanism2 Mechanism: 3D shape disrupts packing Basicity aids solvation BCP_Sol->Mechanism2

Figure 1: Decision logic for replacing N-ethylaniline with N-Ethyl-BCP-amine to address metabolic and solubility liabilities.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Selective mono-ethylation of BCP-amine.

Reagents:

  • Bicyclo[1.1.1]pentan-1-amine HCl (1.0 equiv)

  • Acetaldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Dichloromethane (DCM) / Methanol (MeOH) (9:1 ratio)

  • Acetic Acid (catalytic, optional)

Workflow:

  • Free Base Formation (In Situ): Suspend BCP-amine HCl in DCM/MeOH. Add Et₃N (1.0 equiv) if the salt does not dissolve, though STAB often tolerates HCl salts.

  • Imine Formation: Add Acetaldehyde (1.2 equiv) dropwise at 0°C. Stir for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add STAB (2.0 equiv) portion-wise at 0°C. The reaction is slightly exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Note: BCP amines have low UV absorbance; use ELSD or MS detection).

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).

  • Purification: The secondary amine is basic. Purify via flash chromatography using a basic mobile phase (DCM/MeOH/NH₄OH) or reverse-phase prep-HPLC (High pH buffer).

Validation Point:

  • ¹H NMR: Look for the diagnostic BCP bridgehead proton (~2.5 ppm, s, 1H) and the ethyl group signals (quartet ~2.6 ppm, triplet ~1.1 ppm). The BCP cage protons typically appear as a singlet around 1.9 ppm (6H).

Protocol B: Microsomal Stability Assay (Comparative)

Objective: Quantify the metabolic stability advantage of the BCP analog vs. the aniline.

  • Test Compounds: N-Ethyl-BCP-amine analog vs. N-Ethylaniline analog (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Expectation: The aniline analog will show rapid intrinsic clearance (

      
      ) due to ring oxidation. The BCP analog should show high stability (
      
      
      
      ), with metabolism limited to slow N-deethylation.

Synthesis Workflow Diagram

The following diagram outlines the "Propellane-to-Product" pipeline, highlighting where the N-ethyl group is introduced.

SynthesisWorkflow Propellane [1.1.1]Propellane BCP_Amine BCP-Amine (HCl) Propellane->BCP_Amine Strain-Release Amination Intermediate Imine Intermediate BCP_Amine->Intermediate + Acetaldehyde Product N-Ethyl-BCP-amine Intermediate->Product + NaBH(OAc)3 (Reductive Amination)

Figure 2: Synthetic route from raw propellane precursor to the final N-ethylated bioisostere.

Expert Commentary: Limitations and Nuances

While N-Ethyl-BCP-amine is a powerful tool, it is not a "magic bullet." Researchers must consider:

  • Steric Bulk: The BCP cage is bulkier than a phenyl ring in the thickness dimension (spherical vs. flat). If the binding pocket is extremely narrow (flat cleft), the BCP analog may suffer a steric clash.

  • Basicity Shift: Replacing a non-basic aniline (pKₐ ~4) with a basic BCP-amine (pKₐ ~9) dramatically changes the ionization state. This can be beneficial for solubility but may introduce a desolvation penalty upon binding if the pocket is hydrophobic.

  • Chemical Stability: While metabolically stable, the BCP core can be sensitive to strong acids or radical conditions during synthesis, though the final amine product is generally shelf-stable as a salt.

References

  • Stepan, A. F., et al. (2012).[2][3][4][5] "Application of Bicyclo[1.1.1]pentane as a Phenyl Bioisostere." Journal of Medicinal Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[3] "Bicyclo[1.1.1]pentanes: Synthesis and Applications." Chemical Reviews. Link

  • Baran, P. S., et al. (2016). "Strain-Release Amination." Science. Link

  • PharmaBlock Whitepaper. (2020). "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere." Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-Ethylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat N-Ethylbicyclo[1.1.1]pentan-1-amine not just as a standard amine, but as a lipophilic, corrosive permeator .

  • Primary Hazard: Severe skin/eye corrosion (Category 1B) and rapid dermal absorption due to the lipophilic bicyclo[1.1.1]pentane (BCP) core.

  • Critical PPE: Standard nitrile exam gloves provide <10 minutes of protection against saturation. Use double-gloving (Nitrile over Laminate) for synthesis operations.

  • Engineering Control: All transfers must occur within a certified chemical fume hood.

  • Incompatibility: Violent reaction with acid chlorides, anhydrides, and strong oxidizers.

Chemical Intelligence & Hazard Profiling

As a Senior Application Scientist, I urge you to look beyond the generic "Corrosive" label. The safety profile of this molecule is dictated by its Structure-Activity Relationship (SAR).

The "Trojan Horse" Effect

While the amine functionality (


) dictates the corrosivity (pH > 12), the bicyclo[1.1.1]pentane core  acts as a lipophilic vehicle.
  • Mechanism: The BCP scaffold is a bioisostere for phenyl or tert-butyl groups. It is designed to cross biological membranes efficiently.

  • Safety Implication: Upon skin contact, this molecule will penetrate the stratum corneum faster than linear alkyl amines (e.g., diethylamine), delivering the caustic amine payload to deep tissue layers rapidly.

  • Result: Chemical burns may appear delayed but result in deep tissue necrosis.

PropertyValue/DescriptionOperational Implication
Physical State Colorless to pale yellow liquidHigh mobility; splash hazard.[1]
Volatility Moderate (BP est. 120-140°C)Vapor accumulation in headspace; respiratory irritant.
Odor Threshold Low ("Fishy/Amine")Olfactory fatigue occurs quickly; do not rely on smell for detection.
Flash Point Likely < 60°C (Combustible/Flammable)Ground all glassware; use spark-proof tools.

The PPE Matrix: Logic-Based Selection

Do not default to standard lab PPE. Use this matrix based on permeation kinetics.

Hand Protection (The Critical Variable)

Scientific Rationale: Amines are known to degrade nitrile rubber. The addition of the ethyl and BCP groups increases organic solubility, accelerating permeation.

TaskRisk LevelPrimary Glove LayerSecondary Glove LayerMax Wear Time
Analytical (mM scale) LowNitrile (min 5 mil)None15 mins (Splash only)
Synthesis (>1g) HighSilver Shield / Laminate Nitrile (Outer, for dexterity)4 Hours
Spill Cleanup CriticalSilver Shield / Laminate Heavyweight Butyl RubberSingle Use
Eye & Body Protection[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of irreversible corneal opacification from amine vapors/splashes.

  • Face: Add a Face Shield if handling volumes > 50 mL or working under pressure.

  • Body: Chemical-resistant lab coat (poly-cotton is acceptable for minor work; Tyvek® apron required for bulk transfer).

Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Start: Define Operation Scale Scale of Operation? Start->Scale Small Analytical / Small Scale (< 100 mg) Scale->Small Large Synthesis / Bulk (> 100 mg) Scale->Large Hood Is Fume Hood Available? Small->Hood Large->Hood Resp REQUIREMENT: Full-Face Respirator (Amine/Organic Vapor Cartridge) Hood->Resp No GloveSelect Glove Selection Logic Hood->GloveSelect Yes Nit Standard Nitrile (5 mil) Change every 15 mins GloveSelect->Nit Small Scale Lam Laminate Liner (Silver Shield) + Nitrile Outer GloveSelect->Lam Large Scale

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and engineering controls.

Operational Workflow: Handling & Synthesis

A. Pre-Operational Check
  • Quenching Agent Ready: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby. In case of a spill, this neutralizes the amine immediately.

  • Glassware: Oven-dried. Amines are hygroscopic; water uptake can alter stoichiometry.

B. Transfer Protocol (Self-Validating System)

To prevent exposure, use a closed-system transfer whenever possible.

  • Septum Seal: Do not pour from the bottle. Cap the reagent bottle with a rubber septum immediately upon opening.

  • Inert Gas Purge: Insert a nitrogen balloon/line to equalize pressure.

  • Syringe/Cannula:

    • Volumes < 10 mL: Use a glass syringe with a Luer-lock tip. (Plastic syringes may swell/leach).

    • Volumes > 10 mL: Use cannula transfer (double-ended needle) using positive nitrogen pressure.

  • Wipe Down: After withdrawal, wipe the septum with a Kimwipe soaked in dilute acetic acid to neutralize trace drips.

C. Reaction Monitoring
  • TLC: Elute with 1-5% Triethylamine (Et3N) in the mobile phase to prevent the amine from streaking on silica.

  • Workup: When quenching reactions containing this amine, add acid slowly . The heat of neutralization is significant and can cause solvent flashing.

Emergency Response & Disposal

Spill Response Algorithm

If a spill occurs (> 5 mL):

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection if outside the hood.

  • Neutralize: Cover the spill with sodium bisulfate or citric acid powder. Do not use strong mineral acids (HCl) as this generates violent heat.

  • Absorb: Once pH is neutral (check with paper), absorb with vermiculite.

Disposal Protocol
  • Segregation: Classify as "Basic Organic Waste" .

  • Prohibition: NEVER mix with "Acidic Organic Waste" or "Oxidizing Waste". This is a frequent cause of laboratory explosions.

  • Labeling: Explicitly write "Contains Bicyclic Amine - Toxic/Corrosive" on the tag.

Visual Logic: Spill Workflow

Spill_Response Event Spill Detected Assess Assess Volume & Location Event->Assess Minor Minor (<5mL) Inside Hood Assess->Minor Major Major (>5mL) Or Outside Hood Assess->Major Act1 Neutralize with Citric Acid/Spill Kit Minor->Act1 Act2 Evacuate Lab Call HSE Major->Act2 Waste Dispose as Basic Organic Waste Act1->Waste

Figure 2: Immediate response workflow for chemical spills involving this compound.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Bicyclo[1.1.1]pentan-1-amine derivatives. National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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N-Ethylbicyclo[1.1.1]pentan-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.